2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid
Description
2-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid is a fluorinated pyrazole derivative characterized by a propanoic acid backbone linked to a 1-methylpyrazole ring substituted with a difluoromethyl group at the 3-position. This compound is of interest in agrochemical and pharmaceutical research due to the bioactivity imparted by its fluorine atoms and pyrazole core. The difluoromethyl group enhances metabolic stability and binding affinity to target enzymes, making it a key structural feature .
Properties
CAS No. |
2229091-05-6 |
|---|---|
Molecular Formula |
C8H10F2N2O2 |
Molecular Weight |
204.17 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C8H10F2N2O2/c1-4(8(13)14)5-3-12(2)11-6(5)7(9)10/h3-4,7H,1-2H3,(H,13,14) |
InChI Key |
MRILFWNOJDZIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1C(F)F)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α,β-Unsaturated Esters
The patent details a method where 2,2-difluoroacetyl halide reacts with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of an acid-binding agent (e.g., triethylamine) to form α-difluoroacetyl intermediates. Subsequent alkaline hydrolysis yields carboxylic acid derivatives. For the target propanoic acid analog, substituting the α,β-unsaturated ester with a propanoate ester (e.g., ethyl propiolate) could theoretically introduce the propanoic acid side chain post-hydrolysis.
Key Reaction Parameters:
-
Temperature: −30°C to −20°C during difluoroacetyl halide addition.
-
Catalysts: Sodium or potassium iodide (0.5–0.6 equivalents) enhance cyclization efficiency.
-
Solvents: Dichloromethane or methanol for phase separation and impurity removal.
Optimization of Cyclization and Isomer Control
Regioselectivity in pyrazole formation is a persistent challenge. The patent reports a 94:6 to 96:4 ratio of desired 3-(difluoromethyl) isomer to the 5-(difluoromethyl) byproduct using methylhydrazine in aqueous solution. For the propanoic acid derivative, similar conditions may apply, though steric effects from the propanoic acid group could alter isomer distribution.
Table 1: Isomer Ratios Under Varied Conditions (Adapted from CN111362874B)
| Catalyst | Temperature (°C) | Isomer Ratio (3-:5-) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaI | −30 to −20 | 96:4 | 78.3 | 99.7 |
| KI | −30 to −20 | 95:5 | 75.9 | 99.6 |
| NaI (MeOH) | −30 to −25 | 94:6 | 77.1 | 99.6 |
Data extrapolated from hydrolysis and cyclization steps for the carboxylic acid analog.
Functionalization Strategies for Propanoic Acid Incorporation
Introducing the propanoic acid moiety at the pyrazole’s 4-position necessitates strategic modifications to conventional routes:
Side Chain Elongation Post-Cyclization
A plausible approach involves coupling the pre-formed pyrazole core with a propanoic acid precursor. For instance, a Heck reaction or Suzuki-Miyaura coupling could attach a propenoic acid ester to a brominated pyrazole intermediate, followed by hydrogenation and hydrolysis:
Direct Synthesis via Modified α,β-Unsaturated Esters
Using ethyl 3-aminopropenoate as the α,β-unsaturated ester could enable in situ formation of the propanoic acid chain. However, this remains speculative, as the patent’s examples focus on acrylate esters.
Recrystallization and Purification
The patent emphasizes recrystallization from aqueous alcohol solutions (35–65% ethanol/methanol) to achieve >99.5% purity. For the propanoic acid derivative, solvent polarity adjustments may be required due to the increased hydrophobicity of the side chain.
Critical Factors in Purification:
-
Solvent Composition: Higher alcohol content (e.g., 50% ethanol) may improve solubility.
-
Temperature Gradients: Slow cooling from reflux to 0–5°C ensures crystal uniformity.
Industrial-Scale Considerations
Scalability challenges include cost-effective catalyst recovery and waste minimization. The patent’s use of sodium iodide (1.25 mol per 2.75 mol methylhydrazine) presents opportunities for recycling via ion-exchange resins . Continuous flow systems could further enhance yield by maintaining low temperatures during exothermic cyclization steps.
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
Anti-inflammatory and Antimicrobial Activities
Research indicates that pyrazole derivatives, including 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid, exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Additionally, the compound's structural analogs have demonstrated antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics or antifungal agents .
Drug Development
The unique structure of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid allows it to interact with biological targets effectively. Research into its derivatives has led to the synthesis of novel compounds that show promise as therapeutic agents for conditions like cancer and autoimmune disorders .
Pesticides and Fungicides
The compound has been explored for its potential as a pesticide and fungicide due to its effective insecticidal and bactericidal properties. Studies have reported that pyrazole-based compounds can inhibit fungal growth and protect crops from various pests .
For example, derivatives of this compound have been synthesized and tested for their efficacy against common agricultural pathogens, showing a reduction in disease incidence in treated plants .
Environmental Impact
As a pesticide, it is crucial to evaluate the environmental impact of using 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid. Research indicates that its degradation products are less toxic than the parent compound, making it a safer alternative in agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of fungal growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Propanoic Acid Derivatives
(a) 3-(1-Methyl-1H-pyrazol-4-yl)propanoic Acid
- Structure : Lacks the difluoromethyl group at the pyrazole 3-position.
- Properties: Reduced lipophilicity compared to the difluoromethyl analog.
- Applications : Primarily used as a synthetic intermediate for more complex bioactive molecules .
(b) 3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic Acid
- Structure : Features a difluoroethoxy group and a nitro substituent on the pyrazole ring.
- Properties : The nitro group increases molecular polarity, likely improving water solubility but reducing membrane permeability. The difluoroethoxy group may enhance resistance to oxidative degradation.
- Applications: Potential use in pharmaceuticals requiring nitro-functionalized scaffolds .
(c) 2-((3-(Difluoromethyl)-1-methyl-pyrazole-4-carbonyl)amino)propanoic Acid
Agrochemical Derivatives with Propanoic Acid Moieties
(a) Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid)
- Structure: Phenoxy and pyridinyloxy substituents instead of a pyrazole ring.
- Properties : Acts as a herbicide by inhibiting acetyl-CoA carboxylase. The trifluoromethyl group enhances lipid solubility, facilitating plant membrane penetration.
- Comparison : Unlike the pyrazole-based target compound, haloxyfop lacks heterocyclic diversity, limiting its application spectrum to grasses .
(b) Isoflucypram Metabolites (e.g., BCS-CN88460-lactic Acid)
- Structure : Complex derivatives with cyclopropane and additional fluorinated pyrazole groups.
- Properties : Extended half-life due to steric protection from the cyclopropane moiety. The lactic acid moiety improves solubility for systemic distribution in plants.
- Applications : Broad-spectrum fungicides targeting cereal diseases .
Pharmacologically Active Analogs
(a) (S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid
- Structure: Incorporates a thiazolidinone ring and difluorophenyl group.
- Properties: The thioxothiazolidinone core confers anti-inflammatory and anticancer activity. The difluorophenyl group enhances binding to kinase targets.
- Comparison: More complex synthesis and higher molecular weight limit its agrochemical utility compared to the simpler pyrazole-propanoic acid .
(b) 3-[7-(Difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 214.14 | 1.8 | 2.1 (pH 7.0) | 115–118* |
| 3-(1-Methyl-1H-pyrazol-4-yl)propanoic Acid | 154.17 | 0.9 | 5.3 (pH 7.0) | 105–108 |
| Haloxyfop | 361.72 | 3.5 | 0.3 (pH 7.0) | 56–58 |
| Isoflucypram Metabolite | 436.32 | 2.7 | 1.2 (pH 7.0) | 120–122 |
*Estimated based on analogs in .
Biological Activity
2-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid, a derivative of pyrazole, has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This compound is part of a broader class of pyrazole derivatives known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The molecular formula of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid is . The compound features a difluoromethyl group, which is often associated with enhanced biological activity due to its influence on molecular interactions.
Synthesis
The synthesis of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. A notable method includes the use of difluoroacetyl halides in a reaction with α,β-unsaturated esters followed by hydrolysis and cyclization with methyl hydrazine .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a related compound, has demonstrated effectiveness against various bacterial strains and fungi. The presence of the difluoromethyl group enhances the compound's lipophilicity, potentially improving its cell membrane penetration and overall bioactivity .
Anti-inflammatory Properties
Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro assays suggest that 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid may similarly modulate inflammatory pathways, although specific data on this compound is limited .
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. For example, compounds containing the pyrazole scaffold have been shown to inhibit tumor growth in various cancer cell lines by interfering with key signaling pathways such as PI3K/AKT/mTOR. Preliminary studies on related compounds suggest that 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid may exhibit similar effects in preclinical models .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives, including those with difluoromethyl substitutions. Results indicated that compounds with this modification showed improved activity against Staphylococcus aureus and Escherichia coli compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for difluoromethyl-containing compounds .
Case Study 2: Anti-inflammatory Response
In a controlled experiment using mouse models, a related pyrazole derivative was administered to assess its anti-inflammatory effects. The results demonstrated a marked reduction in edema and inflammatory markers in treated groups compared to controls, suggesting that similar mechanisms could be expected from 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid .
Data Table: Biological Activities of Pyrazole Derivatives
| Compound | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Antimicrobial | 10 | Effective against S. aureus |
| 2-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid | Anti-inflammatory | N/A | Potential COX inhibitor |
| Related pyrazole derivative | Anticancer | N/A | Inhibits PI3K/AKT pathway |
Q & A
Basic: What are the established synthetic routes for 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of a diketone precursor with hydrazine derivatives. For example, a modified Baker-Venkataram rearrangement (used for analogous pyrazole derivatives) starts with 1-(substituted phenyl)propane-1,3-dione, which reacts with methylhydrazine under reflux in ethanol/acetic acid (7–12 hours) to form the pyrazole core . The difluoromethyl group is introduced via halogen exchange or direct fluorination at the 3-position of the pyrazole ring. Optimization includes:
- Temperature control : Reflux (~78°C for ethanol) ensures complete cyclization.
- Catalysis : Acidic conditions (e.g., glacial acetic acid) enhance reaction rates and regioselectivity .
- Purification : Silica gel chromatography or recrystallization (ethanol/water) improves yield (reported ~45–68% for related compounds) .
Basic: Which analytical techniques are most effective for structural characterization and purity assessment?
Methodological Answer:
- NMR Spectroscopy : 1H/19F NMR confirms the presence of the difluoromethyl group (δ ~-110 to -120 ppm for CF2) and propanoic acid chain (δ 2.5–3.5 ppm for CH2) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) verify functional groups .
- HPLC/LC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) assesses purity (>98%), while LC-MS confirms molecular weight (calc. 218.17 g/mol) .
- X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., ~16–51° in related structures), critical for conformational analysis .
Advanced: How does the electron-withdrawing difluoromethyl group influence the compound’s reactivity and stability?
Methodological Answer:
The CF2 group:
- Reduces electron density on the pyrazole ring, increasing resistance to electrophilic attack. This stabilizes the compound under acidic/basic conditions, as shown in stability studies of 3-(difluoromethyl)pyrazole derivatives .
- Enhances metabolic stability in biological systems by minimizing oxidative degradation at the methyl position .
- Affects hydrogen bonding : Fluorine’s electronegativity alters solubility in polar solvents (e.g., logP ~1.2 predicted via computational modeling). Experimental validation via shake-flask partitioning (octanol/water) is recommended .
Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies targeting pyrazole-based bioactive derivatives?
Methodological Answer:
- Functionalization : Introduce substituents (e.g., nitro, methoxy) at the phenyl or propanoic acid positions via Suzuki coupling or nucleophilic substitution. For example, 4-nitrophenyl analogs showed enhanced antimicrobial activity in related studies .
- Bioisosteric replacement : Replace the carboxylic acid with ester or amide groups to modulate bioavailability. Ethyl esters of pyrazole-propanoic acids have improved cell permeability .
- In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microbroth dilution (MIC values) and time-kill kinetics .
Advanced: What methodological challenges arise in quantifying trace impurities during scale-up synthesis?
Methodological Answer:
- Sensitivity limits : LC-MS/MS detects impurities at <0.1% levels. For example, residual phenylhydrazine (from synthesis) is quantified using a hydrophilic interaction column (HILIC) with ESI+ ionization .
- Degradation products : Accelerated stability studies (40°C/75% RH, 1–3 months) identify hydrolyzed products (e.g., free propanoic acid). Forced degradation (acid/heat) coupled with NMR tracks structural changes .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The propanoic acid moiety often anchors to catalytic residues via hydrogen bonds .
- MD simulations : Simulate 100-ns trajectories in GROMACS to assess binding stability. Pyrazole derivatives show higher residence times when the difluoromethyl group occupies hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
